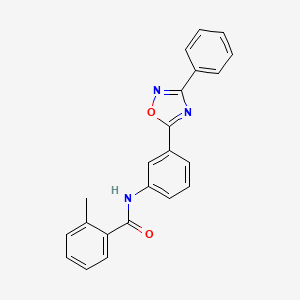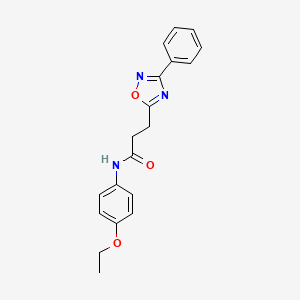
N-(4-ethoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as EPOB or Compound 25, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. EPOB is a small molecule that has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties. In
Mechanism of Action
The exact mechanism of action of N-(4-ethoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the activity of the STAT3 pathway, which is involved in cancer and immune response. Additionally, this compound has been shown to inhibit the activity of the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In animal models of inflammation, this compound has been shown to reduce inflammation and improve symptoms. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-ethoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. Additionally, this compound has been shown to have low toxicity in animal models, making it a promising candidate for future therapeutic development. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are several future directions for the study of N-(4-ethoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of this compound as a therapeutic agent for cancer and inflammation. Another area of interest is the study of this compound in the context of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process that requires several chemical reactions. The starting materials for the synthesis are 4-ethoxybenzaldehyde and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. These two compounds are reacted with thionyl chloride to form the corresponding acid chloride and then reacted with N,N-diisopropylethylamine to form the amide. The final step involves the reduction of the amide using lithium aluminum hydride to form this compound.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been studied extensively in various scientific fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is another area where this compound has been studied, and it has been shown to reduce inflammation in animal models of arthritis and colitis. This compound has also been studied in the context of neurodegenerative diseases, and it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-24-16-10-8-15(9-11-16)20-17(23)12-13-18-21-19(22-25-18)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGRFTDLVZVOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



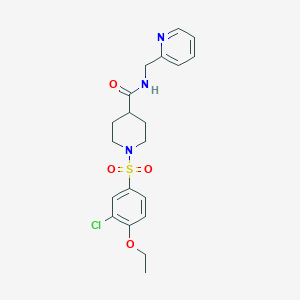


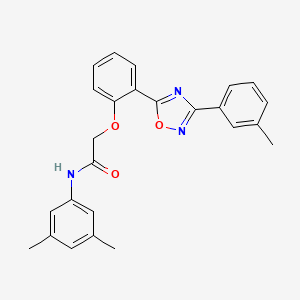




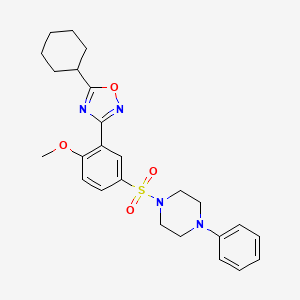
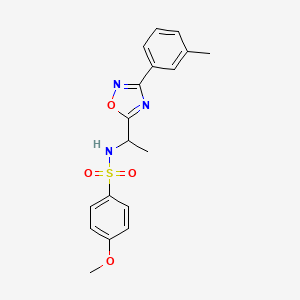
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-methylbenzoyl)piperidine-4-carboxamide](/img/structure/B7701386.png)
